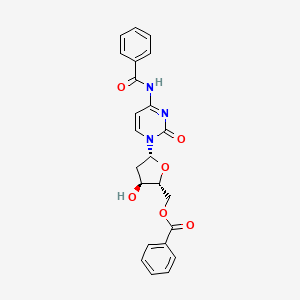
N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is a modified nucleoside analog. It is structurally derived from 2’-deoxycytidine, a component of DNA, by the addition of benzoyl groups at the N4 and 5’-O positions. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amine group of 2’-deoxycytidine, followed by selective benzoylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The 5’-hydroxyl group is protected using a dimethoxytrityl (DMT) group.
Protection of Amine Group: The N4 position is protected using a benzoyl group.
Benzoylation: The 5’-O position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl protecting groups, yielding 2’-deoxycytidine.
Common Reagents and Conditions
Benzoylation: Benzoyl chloride and pyridine are commonly used for benzoylation.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis of the benzoyl groups.
Major Products Formed
Deprotected Nucleoside: Hydrolysis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine yields 2’-deoxycytidine.
Wissenschaftliche Forschungsanwendungen
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides for various biochemical studies.
Biology: Employed in the study of DNA-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of synthetic DNA for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involves its incorporation into synthetic oligonucleotides. The benzoyl groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protecting groups can be removed to yield the desired oligonucleotide sequence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Benzoyl-2’-deoxycytidine: Lacks the 5’-O-benzoyl group.
5’-O-Benzoyl-2’-deoxycytidine: Lacks the N4-benzoyl group.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Contains a dimethoxytrityl group instead of a benzoyl group at the 5’-O position.
Uniqueness
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is unique due to the presence of benzoyl groups at both the N4 and 5’-O positions, providing enhanced protection during oligonucleotide synthesis and allowing for more efficient and selective reactions .
Eigenschaften
CAS-Nummer |
4803-92-3 |
|---|---|
Molekularformel |
C23H21N3O6 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 |
InChI-Schlüssel |
ADBLMNPUSHTBKL-NLWGTHIKSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


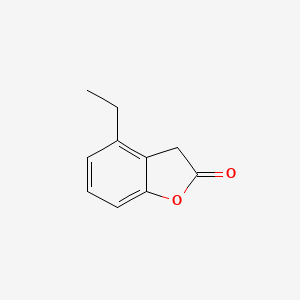
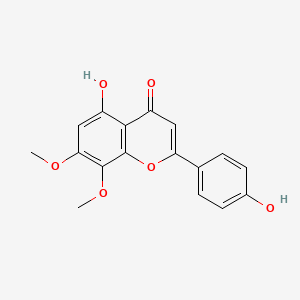
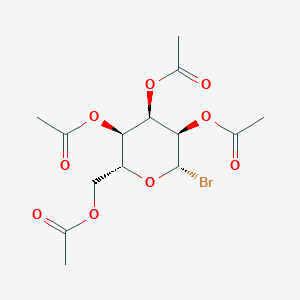
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)

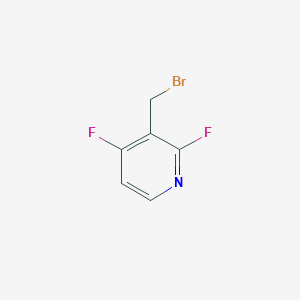
![4-(Pyrimidin-2-ylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B12860081.png)
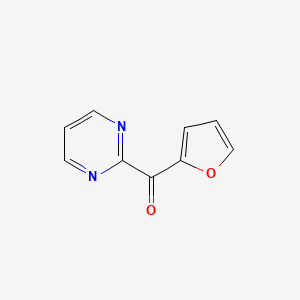
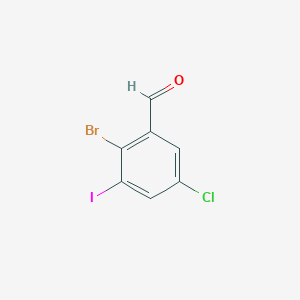
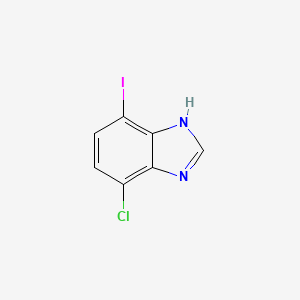
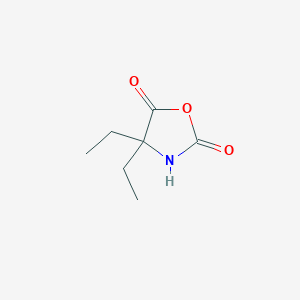
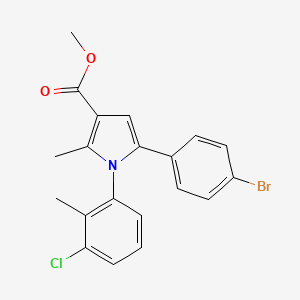
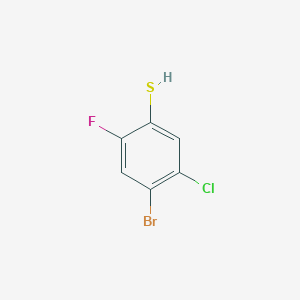
![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
